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Introduction

Protein lysine crotonylation (Kcr) is a dynamic post-translational modification (PTM) where a

crotonyl group is added to a lysine residue.[1] This modification is implicated in a wide array of

cellular processes, including the regulation of chromatin structure, gene transcription, and

various cell signaling pathways.[2][3] Similar to other acylations like acetylation, crotonylation

can neutralize the positive charge of lysine, potentially altering protein structure, activity, and

interactions.[1][4] The intracellular levels of crotonyl-CoA, the donor for this modification, are a

key determinant of crotonylation status.[3] Exposing cells to sodium crotonate, a precursor to

crotonyl-CoA, has been shown to increase the levels of protein crotonylation, making it a

valuable tool for studying the functional impact of this PTM.[5][6]

Mass spectrometry (MS)-based proteomics has become an indispensable technology for the

large-scale identification and quantification of PTMs, including crotonylation.[1] The typical

"bottom-up" or "shotgun" proteomics workflow involves enzymatic digestion of proteins,

followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] For low-

abundance PTMs like crotonylation, an enrichment step using specific antibodies against

crotonylated lysine is crucial for successful identification and analysis.[7][8]

These application notes provide a detailed protocol for researchers to identify and quantify

crotonylated proteins in mammalian cells following treatment with sodium crotonate. The
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workflow covers cell culture, protein extraction, immunoaffinity enrichment of crotonylated

peptides, and LC-MS/MS analysis.

Experimental Workflow Overview
The overall experimental process for identifying sodium crotonate-induced protein

crotonylation is outlined below. The workflow begins with cell culture and treatment, followed by

protein extraction and digestion. Crotonylated peptides are then specifically enriched using

anti-Kcr antibodies before being analyzed by high-resolution LC-MS/MS. Finally, the data is

processed to identify and quantify crotonylation sites and perform bioinformatics analysis to

understand their functional implications.
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Caption: High-level experimental workflow for crotonyl-proteomics.
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Detailed Experimental Protocols
Cell Culture and Sodium Crotonate Treatment
This protocol is optimized for a human cell line like HeLa or A549, but can be adapted for other

adherent cell lines.

Materials:

HeLa cells (or other suitable cell line)

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

Sodium Crotonate (NaCr)

Phosphate-Buffered Saline (PBS)

10 cm cell culture dishes

Protocol:

Culture HeLa cells in DMEM supplemented with 10% FBS at 37°C in a humidified

incubator with 5% CO₂.

Seed cells in 10 cm dishes and grow until they reach 70-80% confluency.

Prepare a stock solution of Sodium Crotonate in sterile water.

For the treatment group, add NaCr to the culture medium to a final concentration of 5-10

mM. For the control group, add an equivalent volume of sterile water.

Incubate the cells for 12-24 hours.[4]

After incubation, wash the cells twice with ice-cold PBS.

Harvest the cells by scraping and transfer the cell suspension to a microcentrifuge tube.

Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be

stored at -80°C or used immediately for protein extraction.
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Protein Extraction and Digestion
This protocol describes protein extraction from the cell pellet and subsequent in-solution

digestion.

Materials:

Lysis Buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0) with protease inhibitors

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Ammonium Bicarbonate (NH₄HCO₃)

Formic Acid (FA)

C18 solid-phase extraction (SPE) cartridges

Protocol:

Resuspend the cell pellet in Lysis Buffer.

Sonicate the lysate on ice to shear DNA and reduce viscosity.

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (protein lysate) to a new tube and determine the protein

concentration using a BCA assay.

Reduction: Add DTT to the lysate to a final concentration of 5 mM and incubate for 30

minutes at 56°C.

Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 11

mM and incubate for 15 minutes in the dark at room temperature.[9]

Digestion: Dilute the urea concentration to below 2 M by adding 50 mM NH₄HCO₃.
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Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.

Stop the digestion by adding formic acid to a final concentration of 0.5%.

Desalting: Acidify the peptide solution with 0.1% FA and desalt using a C18 SPE cartridge

according to the manufacturer's instructions. Elute the peptides and dry them under

vacuum.[10][11]

Immunoaffinity Enrichment of Crotonylated Peptides
This step is critical for detecting the low-abundance crotonylated peptides.

Materials:

Dried peptide samples from the previous step

NETN Buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)[7][8]

Anti-crotonyl-lysine (anti-Kcr) antibody-conjugated agarose beads

0.1% Trifluoroacetic Acid (TFA)

Protocol:

Re-dissolve the dried peptides in NETN buffer.

Incubate the peptide solution with pre-washed anti-Kcr antibody beads overnight at 4°C

with gentle shaking.[7][8]

After incubation, wash the beads four times with NETN buffer and twice with deionized

water to remove non-specifically bound peptides.

Elute the enriched crotonylated peptides from the beads using 0.1% TFA.

Combine the eluted fractions and dry them under vacuum.

Desalt the enriched peptides using a C18 ZipTip or similar device before LC-MS/MS

analysis.
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LC-MS/MS Analysis
The enriched peptides are analyzed using a high-resolution mass spectrometer.

Materials:

LC-MS/MS system (e.g., Thermo Orbitrap series coupled with a nano-LC system)[12]

Mobile Phase A: 0.1% Formic Acid in water

Mobile Phase B: 0.1% Formic Acid in acetonitrile

Analytical column (e.g., C18 reversed-phase, 75 µm ID)

Protocol:

Reconstitute the dried, enriched peptides in Mobile Phase A.

Load the sample onto the analytical column.

Elute the peptides using a gradient of Mobile Phase B (e.g., 5-35% over 90 minutes) at a

flow rate of 250-300 nL/min.[9]

Acquire mass spectra in a data-dependent acquisition (DDA) mode.

Set the full MS scan resolution to >60,000.

Select the top 10-20 most intense precursor ions for fragmentation by higher-energy

collisional dissociation (HCD).

Set a dynamic exclusion to prevent repeated fragmentation of the same peptide.[8]

Data Analysis and Bioinformatics
The raw MS data is processed to identify and quantify crotonylated peptides.

Software: MaxQuant, Proteome Discoverer, or similar proteomics software.[13]

Database: UniProt Human database.
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Protocol:

Perform a database search against the human proteome database.

Set search parameters to include:

Enzyme: Trypsin

Fixed modification: Carbamidomethyl (C)

Variable modifications: Oxidation (M), Crotonylation (K)

Set the false discovery rate (FDR) for peptides and proteins to <1%.[7]

Perform label-free quantification (LFQ) to compare the relative abundance of crotonylated

peptides between the control and NaCr-treated samples.

For identified crotonylated proteins, perform bioinformatics analysis, including:

Gene Ontology (GO) Enrichment: To determine the associated biological processes,

molecular functions, and cellular components.[13][14]

KEGG Pathway Analysis: To identify signaling or metabolic pathways that are

significantly affected.[13][14]

Protein-Protein Interaction (PPI) Network Analysis: To understand the functional

networks of the identified proteins.[8][14]

Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison

between control and treated samples. The table should include protein identification, the

specific crotonylation site, and quantitative metrics.
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)YDLDFK
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Signaling Pathway Visualization
Sodium crotonate treatment increases the intracellular pool of crotonyl-CoA, which is then

used by crotonyltransferases (writers) to modify lysine residues on substrate proteins. This

modification can alter protein function and impact downstream signaling. For example,

crotonylation of specific proteins can influence cell proliferation pathways like the PI3K/Akt

pathway.[15]
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Caption: Mechanism of sodium crotonate-induced protein crotonylation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1149024?utm_src=pdf-body-img
https://www.benchchem.com/product/b1149024?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes & Protocols: Identifying Protein
Crotonylation via Mass Spectrometry Following Sodium Crotonate Exposure]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149024#mass-
spectrometry-based-proteomics-to-identify-crotonylated-proteins-following-sodium-crotonate-
exposure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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